YO-Pro 3

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nuclear Staining and Cell Counting

YO-Pro 3 binds strongly to double-stranded DNA, making it a valuable tool for staining cell nuclei. This allows researchers to visualize and count cells in a population. YO-Pro 3 exhibits high fluorescence intensity upon binding to DNA, enabling clear distinction of nuclei from the background [].

Dual-Color Fluorescence In Situ Hybridization (FISH)

YO-Pro 3 can be used in dual-color FISH experiments to visualize specific DNA sequences within a cell nucleus. In FISH, fluorescent probes are used to target specific regions of DNA. YO-Pro 3 can be employed as a counterstain to visualize all the cell's DNA, while another fluorescent probe targets the specific sequence of interest. This allows researchers to differentiate between the targeted DNA and the rest of the cellular DNA []. However, it's important to note that YO-Pro 3 might not be the optimal choice for dual-color FISH due to potential spectral overlap with other probes. TO-PRO-3, a closely related dye, often exhibits better spectral separation for dual-color FISH applications [].

Cell Viability Assays

YO-Pro 3 can be used in conjunction with another nucleic acid stain, propidium iodide (PI), to assess cell viability. Live cells with intact membranes generally exclude YO-Pro 3, while PI penetrates compromised membranes of dead or dying cells. By analyzing the fluorescence intensity of both dyes in a cell population, researchers can differentiate between live, apoptotic, and necrotic cells [].

Flow Cytometry

YO-Pro 3 can be employed in flow cytometry experiments to analyze the DNA content of individual cells. The fluorescence intensity of YO-Pro 3 reflects the amount of DNA present in a cell, allowing researchers to study cell cycle progression and identify variations in DNA ploidy [].

YO-Pro 3, also known as Oxazole Red, is a far-red fluorescent, cell-impermeant nucleic acid stain used primarily for the detection of dead or fixed cells. The chemical formula for YO-Pro 3 is , with a molecular weight of 655 g/mol. This dye exhibits a non-fluorescent state in the absence of nucleic acids but shows significant fluorescence upon binding to DNA or RNA, with excitation and emission maxima at approximately 613 nm and 629 nm, respectively . YO-Pro 3 is supplied as a 1 mM solution in dimethyl sulfoxide (DMSO) and is noted for its non-cytotoxic properties, making it suitable for long-term viability monitoring in cell cultures .

The primary chemical reaction involving YO-Pro 3 is its binding to nucleic acids. In the presence of DNA or RNA, YO-Pro 3 undergoes a conformational change that results in a significant increase in fluorescence intensity. This fluorescence enhancement can vary from 20- to 200-fold depending on the concentration and the specific nucleic acid structure it binds to . The dye's ability to emit strong fluorescence upon binding makes it an effective tool for visualizing nucleic acids in various biological assays.

YO-Pro 3 is primarily utilized as a dead cell indicator due to its cell-impermeant nature. It selectively stains dead or fixed cells by binding to nucleic acids, allowing researchers to differentiate between live and dead cells in culture systems. The dye's far-red fluorescence minimizes background interference during imaging, making it particularly useful in fluorescence microscopy and flow cytometry applications . Additionally, its non-toxic characteristics enable its use in live-cell imaging under specific conditions.

The synthesis of YO-Pro 3 involves multiple steps typical of organic dye production, including the formation of the oxazole ring and subsequent iodination processes. The detailed synthetic pathway includes:

- Formation of the oxazole moiety: This involves cyclization reactions between appropriate precursors.

- Modification of the quinoline structure: This step enhances the dye's affinity for nucleic acids.

- Iodination: The introduction of iodine atoms increases the dye's fluorescence properties.

The exact synthetic route may vary based on specific laboratory protocols and desired purity levels .

YO-Pro 3 has several applications in biological research, including:

- Cell Viability Assays: It serves as an indicator for assessing cell death in various experimental setups.

- Fluorescence Microscopy: Its far-red emission allows for effective visualization of nucleic acids without significant overlap with other fluorescent markers.

- Flow Cytometry: YO-Pro 3 can be used to analyze cell populations based on their viability status.

- Microarray Analysis: The dye is employed for detecting nucleic acids on microarrays due to its high sensitivity and low background noise .

Studies have shown that YO-Pro 3 interacts specifically with double-stranded DNA, leading to significant fluorescence enhancement. This interaction can be quantitatively analyzed using fluorescence spectroscopy techniques. Furthermore, comparative studies indicate that YO-Pro 3 exhibits unique binding characteristics compared to other nucleic acid stains, such as lower background fluorescence and higher sensitivity when detecting nucleic acid targets .

Several compounds exhibit similar properties to YO-Pro 3, particularly within the class of monomeric cyanine dyes. Below is a comparison highlighting their unique features:

| Compound Name | Excitation/Emission (nm) | Cell Permeability | Key Features |

|---|---|---|---|

| YO-Pro 1 | 491/506 | Permeant to early apoptotic cells | Early marker of apoptosis |

| TO-PRO 1 | 515/531 | Cell-impermeant | Used for nuclear staining and viability detection |

| Oxazole Yellow | 491/506 | Cell-impermeant | High-affinity for nucleic acids; early apoptosis marker |

| TO-PRO 3 | 642/661 | Cell-impermeant | High sensitivity; used in flow cytometry |

YO-Pro 3 stands out due to its far-red fluorescence which allows for minimal spectral overlap with other common fluorescent dyes used in multi-labeling experiments. Its unique properties make it particularly advantageous for applications requiring high sensitivity and specificity in detecting dead cells or nucleic acids .

YO-PRO-3 demonstrates a specific mono-intercalation binding mode with double-stranded deoxyribonucleic acid, characterized by the insertion of its single aromatic chromophore unit between adjacent base pairs [3] [4] [5]. The compound exhibits strong binding affinity for double-stranded deoxyribonucleic acid with dissociation constants in the micromolar range, reflecting its high selectivity for nucleic acid targets [3] [4] [5]. Unlike bis-intercalating dyes that possess two intercalating units, YO-PRO-3 contains only one intercalating chromophore coupled with a cationic side chain, resulting in reduced binding affinity compared to dimeric cyanine compounds but maintaining significant specificity for nucleic acids [3] [4] [5].

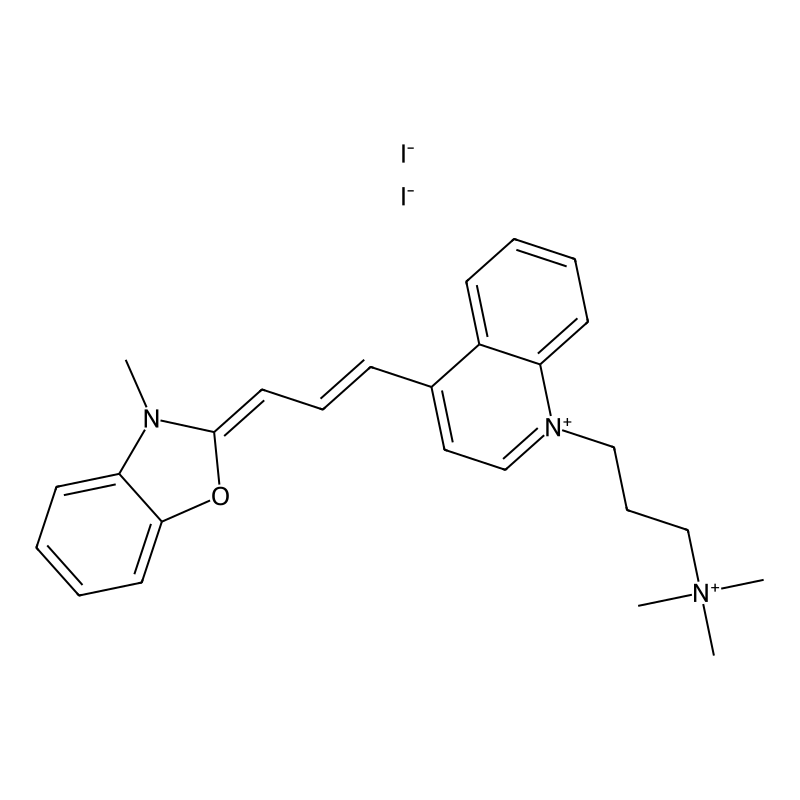

The molecular structure of YO-PRO-3, with the chemical formula C26H31I2N3O and molecular weight of 655.4 g/mol, features an unsymmetrical carbocyanine framework containing 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents [2] [6] [9]. The compound carries two positive charges that facilitate electrostatic interactions with the negatively charged phosphate backbone of deoxyribonucleic acid [23]. The binding mechanism involves the intercalation of the planar aromatic chromophore between base pairs, accompanied by electrostatic stabilization through the trimethylammonium propyl side chain attached to the quinolinium moiety [6] [23].

Research has demonstrated that YO-PRO-3 binds to deoxyribonucleic acid through a combination of intercalative and electrostatic interactions, with the dicationic form of the molecule participating in the binding event [14]. The cationic trimethylammonium group plays a crucial role in the binding affinity, as evidenced by comparative studies showing that modification of this charged moiety significantly affects binding strength [14]. The intercalation process results in unwinding of the deoxyribonucleic acid helix, consistent with the classical intercalation mechanism observed for other cyanine dyes [37] [39].

Spectroscopic analyses reveal that YO-PRO-3 exhibits minimal sequence selectivity, binding to various deoxyribonucleic acid sequences with relatively uniform affinity [18]. The dye demonstrates preferential binding to double-stranded over single-stranded nucleic acids, although it retains some capacity to interact with ribonucleic acid structures [18]. Fluorescence polarization studies confirm the intercalative binding mode, with the dye exhibiting characteristic changes in fluorescence anisotropy upon deoxyribonucleic acid association [18].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C26H31I2N3O | [2] [6] [9] |

| Molecular Weight | 655.4 g/mol | [2] [6] [9] |

| Dissociation Constant Range | Micromolar | [3] [4] [5] |

| Positive Charges | 2 | [23] |

| Binding Mode | Mono-intercalation | [3] [4] [5] |

Fluorescence Enhancement Properties Upon DNA Binding

YO-PRO-3 exhibits dramatic fluorescence enhancement upon binding to deoxyribonucleic acid, with the dye being essentially non-fluorescent in aqueous solution but displaying strong fluorescence when intercalated between base pairs [1] [2]. The compound demonstrates excitation and emission maxima at approximately 612-613 nanometers and 629-631 nanometers respectively when bound to nucleic acids [1] [2] [3] [4] [5]. The fluorescence quantum yield of YO-PRO-3 increases significantly from negligible values in free solution to 0.16 when bound to deoxyribonucleic acid [11].

The molar extinction coefficient of YO-PRO-3 reaches 100,100 inverse molar inverse centimeters when complexed with deoxyribonucleic acid, indicating strong light absorption properties [11] [34]. The Stokes shift, representing the difference between excitation and emission maxima, measures approximately 17-19 nanometers, which is characteristic of carbocyanine dyes [34]. This relatively small Stokes shift reflects the rigid planar structure of the intercalated chromophore within the deoxyribonucleic acid base stack [34].

Comparative analysis with other monomeric cyanine dyes reveals that YO-PRO-3 exhibits moderate fluorescence enhancement, ranging from 20- to 200-fold upon deoxyribonucleic acid binding [11]. This enhancement is lower than that observed for some related compounds such as YO-PRO-1, which shows fluorescence enhancements of 400- to 1800-fold [11]. The reduced quantum yield of YO-PRO-3 compared to shorter-wavelength analogues is attributed to increased non-radiative decay processes at longer wavelengths [11].

The fluorescence enhancement mechanism involves restriction of intramolecular rotational motion upon intercalation into the deoxyribonucleic acid base stack [16] [17]. In free solution, the cyanine chromophore undergoes rapid internal rotation around the methine bridge, leading to efficient non-radiative decay and minimal fluorescence [36]. Upon intercalation, the rigid deoxyribonucleic acid environment constrains these rotational motions, dramatically reducing non-radiative pathways and resulting in enhanced fluorescence emission [16] [17].

Fluorescence lifetime measurements indicate that YO-PRO-3 exhibits complex decay kinetics when bound to deoxyribonucleic acid, with multiple exponential components reflecting different binding environments and conformational states [19] [20]. The dye demonstrates excellent photostability when intercalated, particularly when anti-bleaching reagents are employed [19]. Time-resolved fluorescence studies reveal that the enhancement mechanism involves both restriction of molecular motion and optimization of electronic transition probabilities within the deoxyribonucleic acid binding site [19] [20].

| Spectroscopic Property | Value | Reference |

|---|---|---|

| Excitation Maximum | 612-613 nm | [1] [2] [3] [4] [5] |

| Emission Maximum | 629-631 nm | [1] [2] [3] [4] [5] |

| Stokes Shift | 17-19 nm | [34] |

| Molar Extinction Coefficient | 100,100 M⁻¹cm⁻¹ | [11] [34] |

| Quantum Yield (DNA-bound) | 0.16 | [11] |

| Fluorescence Enhancement | 20-200 fold | [11] |

Structural Basis for Cell-Impermeant Characteristics

YO-PRO-3 demonstrates cell-impermeant properties due to its molecular size and charge distribution, which prevent passage through intact cellular membranes [1] [2] [21]. The compound's molecular weight of 655.4 Daltons and dicationic nature create significant barriers to membrane permeation in viable cells [1] [2]. The two positive charges distributed across the trimethylammonium and quinolinium moieties generate strong electrostatic interactions with negatively charged membrane components, further impeding transmembrane transport [42].

The structural basis for membrane impermeability involves both size exclusion and electrostatic repulsion mechanisms [40] [41]. The relatively large molecular diameter and rigid planar structure of the intercalated chromophore system limit diffusion through lipid bilayers [40]. Additionally, the positive charges interact unfavorably with the hydrophobic core of biological membranes, requiring significant energy for partitioning into the membrane interior [42].

Cell membrane integrity studies demonstrate that YO-PRO-3 can only enter cells with compromised membrane integrity, such as those undergoing apoptosis or necrosis [12] [40]. The dye serves as an effective dead cell indicator because it selectively stains nuclei in cells with damaged membranes while remaining excluded from viable cells with intact membrane barriers [1] [21] [43]. This selectivity makes YO-PRO-3 valuable for distinguishing between live and dead cell populations in biological assays [1] [43].

Electrophysiological investigations reveal that membrane permeabilization thresholds for YO-PRO-3 require significant membrane disruption, with pore formation energies exceeding 7 kilovolts per centimeter [41]. This high threshold indicates that only substantial membrane damage allows YO-PRO-3 penetration, confirming its utility as a marker for severely compromised cells [41]. The compound's impermeability is maintained even under moderate membrane stress conditions that might allow smaller molecules to pass [41].

Comparative studies with membrane-permeant analogues demonstrate that structural modifications affecting charge distribution or molecular size can dramatically alter permeability properties [42]. The presence of the trimethylammonium group is particularly critical for maintaining impermeability, as this highly charged moiety creates strong electrostatic barriers to membrane crossing [42]. Research shows that cationic dyes with similar charge characteristics require specific membrane potential conditions or active transport mechanisms for cellular uptake [42].

| Membrane Permeability Factor | Characteristic | Impact |

|---|---|---|

| Molecular Weight | 655.4 g/mol | Size exclusion barrier |

| Positive Charges | 2 | Electrostatic repulsion |

| Membrane Threshold | >7 kV/cm | High permeabilization requirement |

| Cell Selectivity | Dead cells only | Membrane integrity dependent |

Comparative Binding Affinity with Related Fluorophores

YO-PRO-3 exhibits distinct binding characteristics when compared to related monomeric and dimeric cyanine fluorophores, with notable differences in affinity, spectroscopic properties, and binding kinetics [34]. Comparative analysis reveals that YO-PRO-3 demonstrates lower binding affinity than its dimeric counterpart YOYO-3, which possesses four positive charges and two intercalating units compared to YO-PRO-3's two charges and single intercalating chromophore [3] [4] [5] [34].

The binding affinity hierarchy among related fluorophores follows the pattern: dimeric dyes greater than monomeric dyes, with YOYO-3 showing stronger deoxyribonucleic acid association than YO-PRO-3 [34]. Specifically, YOYO-3 exhibits a molar extinction coefficient of 167,000 inverse molar inverse centimeters compared to YO-PRO-3's 100,100 inverse molar inverse centimeters, reflecting the enhanced binding capacity of the dimeric structure [34]. The additional intercalating unit in YOYO-3 provides cooperative binding effects that significantly increase overall affinity [34].

Comparison with TO-PRO-3, another far-red monomeric cyanine dye, reveals similar binding characteristics but different spectroscopic properties [34]. TO-PRO-3 demonstrates excitation and emission maxima at 642 and 661 nanometers respectively, representing a red-shift compared to YO-PRO-3's 612/631 nanometer profile [34]. Both compounds exhibit similar molar extinction coefficients (TO-PRO-3: 102,000 inverse molar inverse centimeters) and comparable binding affinities in the micromolar range [34].

Kinetic studies comparing YO-PRO-3 with other monomeric cyanine dyes reveal characteristic fast association and dissociation rates typical of simple intercalators [16] [17]. The association rates for monomeric cyanines like YO-PRO-3 range from 10^6 to 10^7 inverse molar inverse seconds, while dissociation rates approach 100 inverse seconds [16]. These kinetics differ markedly from bis-intercalating dyes, which exhibit slower association but much slower dissociation rates [16] [17].

Salt dependence studies demonstrate that YO-PRO-3 binding affinity decreases with increasing ionic strength, consistent with electrostatic contributions to deoxyribonucleic acid association [14]. The apparent charge calculated from salt dependence experiments suggests that YO-PRO-3 binds as a dicationic species, with both positive charges participating in electrostatic interactions with the deoxyribonucleic acid phosphate backbone [14]. This behavior is similar to other monomeric cyanine dyes but differs from neutral intercalators that show minimal salt dependence [14].

Force spectroscopy measurements reveal that YO-PRO-3, like other monomeric intercalators, exhibits tension-dependent binding with approximately two orders of magnitude increase in coverage over physiologically relevant force ranges [17] [44]. The tension dependence reflects the mechanical work required for deoxyribonucleic acid unwinding during intercalation, with YO-PRO-3 showing similar force-dependent behavior to other mono-intercalating cyanines [17] [44].

| Fluorophore | Excitation (nm) | Emission (nm) | Extinction Coefficient (×10⁴ M⁻¹cm⁻¹) | Quantum Yield | Intercalation Type | Charges |

|---|---|---|---|---|---|---|

| YO-PRO-1 | 491 | 509 | 5.2 | 0.44 | Mono | 2 |

| YO-PRO-3 | 612 | 631 | 10.0 | 0.16 | Mono | 2 |

| TO-PRO-1 | 515 | 531 | 6.3 | 0.25 | Mono | 2 |

| TO-PRO-3 | 642 | 661 | 10.2 | 0.11 | Mono | 2 |

| YOYO-1 | 491 | 509 | 9.9 | ~0.5 | Bis | 4 |

| YOYO-3 | 612 | 631 | 16.7 | Not specified | Bis | 4 |